1-Chloro-3,4-dinitrobenzene
Overview
Description
Molecular Structure Analysis
The molecular structure of 1-Chloro-3,4-dinitrobenzene has been studied using X-ray diffraction, revealing an orthorhombic, stable phase at room temperature. The space group is identified as D102h=Pccn, with lattice parameters a=893.0(1) pm, b=1104.5(2) pm, c=1567.6(2) pm, and eight molecules per unit cell (Z=8). The nuclear quadrupole coupling tensors of nitrogen and chlorine in the compound have been determined, providing insights into the electronic environment of these atoms within the molecule .
Chemical Reactions Analysis
Nucleophilic aromatic substitution reactions involving 1-Chloro-3,4-dinitrobenzene have been explored. One study focused on the reaction mechanism with glutathione, modeled by a thiomethoxide ion, both in the gas phase and in solution. The research utilized ab initio molecular orbital theory and a continuum solvent model, finding that C-S bond formation is the rate-determining step in aqueous solution, which aligns with experimental observations . Another study investigated the electrochemical reductive cleavage of the carbon-chlorine bond in the compound at gold electrodes, revealing that the initial electron transfer forms a radical anion which then undergoes bond cleavage following an EC mechanism .
Physical and Chemical Properties Analysis
1-Chloro-3,4-dinitrobenzene has been characterized for its nonlinear optical properties. Crystals of the compound were grown and analyzed using various techniques such as X-ray powder diffraction, FT-IR, FT-Raman, proton nuclear magnetic resonance (PNMR), and etching studies. The thermal properties were studied using thermo gravimetric analysis (TGA) and differential thermal analysis (DTA). UV-vis studies indicated a cutoff wavelength of less than 400 nm, and the crystal exhibited second harmonic generation property, confirming its potential in nonlinear optical applications .
Synthesis Analysis
The synthesis of derivatives of 1-Chloro-3,4-dinitrobenzene has been explored, with new 4-pentafluorosulfanyl and 4-perfluoroalkylthio derivatives being prepared. These derivatives were obtained through reactions involving bis(4-chloro-3-nitrophenyl)disulfide and bis(4-chloro-3,5-dinitrophenyl)disulfide, followed by fluorination or perfluoroalkylation. The introduction of these electron-withdrawing substituents activates the halogen for nucleophilic attack, leading to various nucleophilic substitution reactions and the synthesis of new compounds, including analogues of trifluralin .
1-Chloro-3,4-dinitrobenzene has been used as an algicide, but its high allergenic potential has led to cases of contact dermatitis in occupational settings. This highlights the need for closed systems to prevent human contact with this substance . Additionally, the solvate structure of 1-Chloro-3,4-dinitrobenzene with 1,4-dioxane has been reported, where molecules are linked by hydrogen bonds into a two-dimensional sheet . Improvements in the synthesis and purification of related compounds, such as 4,6-dinitro-1,3-dichlorbenzene, have also been documented, with high product purity and yield .
Scientific Research Applications
Solvate Structure Analysis
1-Chloro-3,4-dinitrobenzene has been analyzed for its solvate structure with 1,4-dioxane. This study demonstrates how alternating molecules of 3,4-dinitro-1-chlorobenzene and 1,4-dioxane are linked by hydrogen bonds, forming a two-dimensional sheet (Barnett, Pradon, Lewis, & Tocher, 2006).
Preparation Methods
There's research focused on the preparation of 1-Chloro-2: 6-dinitrobenzene, which provides insights into its synthesis from chlorobenzene through various intermediate stages (Gunstone & Tucker, 2007).
Electrochemical Sensing
1-Chloro-2,4-dinitrobenzene has been used in a proof-of-concept for electroanalytical methodologies using magnetic molecularly imprinted particles. This demonstrates its application in sensitive analytical procedures (Ruiz-Córdova et al., 2018).
Analytical Techniques
The compound is also utilized in toxicity studies and in evaluating the metabolic capacity of different test systems, using sensitive liquid chromatography-mass spectrometry techniques for its quantification (Tierbach et al., 2020).
Reductive Cleavage Studies
Research includes the analysis of electrochemical reductive cleavage of carbon–chlorine bond in 1-chloro-2,4-dinitrobenzene, providing insights into its reaction mechanisms (Prasad & Sangaranarayanan, 2005).
Micellar Solution Reactions
The reaction of 1-chloro-2,4-dinitrobenzene with OH- in micellar solutions has been studied to understand the influence of surfactants and sodium hydroxide on the rate constant (Graciani et al., 2003).
Vibrational Spectroscopy
Its vibrational spectroscopy has been studied using quantum chemical calculations, aiding in the interpretation of its infrared and Raman spectra (Krishnakumar & Prabavathi, 2009).
Nonlinear Optical Crystal Studies
1-Chloro-2,4-dinitrobenzene has been utilized in the growth and characterization of organic nonlinear optical crystals, showing potential for use in optical applications (Sethuraman et al., 2007).
Antimicrobial Activity
A study explores the antimicrobial activity of a compound derived from 1-chloro-2,4-dinitrobenzene, showing its potential in antimicrobial applications (Muthukumar, Malarvizhi, & Nishanthini, 2021).
Safety And Hazards
properties
IUPAC Name |
4-chloro-1,2-dinitrobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClN2O4/c7-4-1-2-5(8(10)11)6(3-4)9(12)13/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVQSOXMXXFZAKU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)[N+](=O)[O-])[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl(NO2)2, C6H3ClN2O4 | |
Record name | 1-CHLORO-3,4-DINITROBENZENE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0722 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3060586 | |
Record name | Benzene, 4-chloro-1,2-dinitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3060586 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
YELLOW CRYSTALS. | |
Record name | 1-CHLORO-3,4-DINITROBENZENE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0722 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Flash Point |
>110 °C | |
Record name | 1-CHLORO-3,4-DINITROBENZENE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0722 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Density |
Relative density (water = 1): 1.687 | |
Record name | 1-CHLORO-3,4-DINITROBENZENE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0722 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Product Name |
1-Chloro-3,4-dinitrobenzene | |
CAS RN |
610-40-2 | |
Record name | 4-Chloro-1,2-dinitrobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=610-40-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chloro-1,2-dinitrobenzene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000610402 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,4-Dinitrochlorobenzene | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=119343 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzene, 4-chloro-1,2-dinitro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzene, 4-chloro-1,2-dinitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3060586 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-chloro-3,4-dinitrobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.295 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-CHLORO-1,2-DINITROBENZENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z29B1F274E | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 1-CHLORO-3,4-DINITROBENZENE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0722 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
40-41 °C | |
Record name | 1-CHLORO-3,4-DINITROBENZENE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0722 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.